molecular formula C2O4Pd B1316167 Palladium(II) oxalate CAS No. 57592-57-1

Palladium(II) oxalate

Cat. No.: B1316167
CAS No.: 57592-57-1
M. Wt: 194.4 g/mol
InChI Key: YKUNZXXSTMDFIY-UHFFFAOYSA-L
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Description

Palladium(II) oxalate is a coordination compound consisting of palladium in the +2 oxidation state and oxalate ions. It is known for its stability and unique properties, making it a subject of interest in various fields of research and industrial applications.

Mechanism of Action

Target of Action

Palladium(II) oxalate primarily targets the formation of complex compounds in aqueous solutions . The compound interacts with water molecules and oxalate ions to form various complexes . The primary targets are therefore the water molecules and oxalate ions present in the solution .

Mode of Action

The mode of action of this compound involves the formation of complex compounds through a series of reactions. The compound [Pd(H2O)4]2+ interacts with oxalate ions (ox = C2O42−) to form [Pd(H2O)2(ox)] and [Pd(ox)2]2− . This interaction is influenced by factors such as temperature, ionic strength, and pH .

Biochemical Pathways

The biochemical pathways affected by this compound primarily involve the formation and stability of complex compounds. The compound influences the stability of other Pd(II) compounds such as [Pd(en)(ox)] and cis-[Pd(NH3)2Cl2], some of which are analogs to Pt(II) complexes used in cancer treatment .

Pharmacokinetics

The stability of the compound and its complexes in aqueous solutions suggests that these properties may be influenced by factors such as temperature, ionic strength, and ph .

Result of Action

The result of the action of this compound is the formation of stable complex compounds. These complexes are significantly more stable than Palladium(II) complexes with monodentate O-bonding ligands . The formation of these complexes can influence various processes, including the stability of other Pd(II) compounds .

Action Environment

The action of this compound is influenced by environmental factors such as temperature, ionic strength, and pH . These factors can affect the formation and stability of the complex compounds formed by the compound . For example, the equilibrium constants for the reactions involving this compound are influenced by these factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

Palladium(II) oxalate can be synthesized through the reaction of palladium(II) salts, such as palladium(II) chloride, with oxalic acid in an aqueous solution. The reaction typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves controlled reaction conditions to ensure high yield and purity of the product. The use of automated systems for mixing, filtration, and drying helps in achieving consistent quality.

Chemical Reactions Analysis

Types of Reactions

Palladium(II) oxalate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Palladium(II) oxalate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • Palladium(II) chloride
  • Palladium(II) acetate
  • Palladium(II) nitrate
  • Palladium(II) malonate

Uniqueness

Palladium(II) oxalate is unique due to its high stability and the ability to form strong chelate complexes with oxalate ions. This stability makes it more suitable for certain applications compared to other palladium(II) compounds. Additionally, its ability to participate in a wide range of chemical reactions and its potential biological activities further distinguish it from similar compounds .

Properties

IUPAC Name

oxalate;palladium(2+)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2O4.Pd/c3-1(4)2(5)6;/h(H,3,4)(H,5,6);/q;+2/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUNZXXSTMDFIY-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=O)(C(=O)[O-])[O-].[Pd+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2O4Pd
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90578566
Record name Palladium(2+) ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57592-57-1
Record name Palladium(2+) ethanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90578566
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Palladium (II) oxalate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does Palladium(II) Oxalate contribute to the production of biofuel?

A1: this compound can be used as a precursor for creating catalysts used in the hydrodeoxygenation (HDO) of fatty acids into biofuel. [] For example, research shows that reacting dihydrogen tetrachloropalladate(II) with oxalic acid forms polynuclear this compound (PdOx). This PdOx, when supported on zeolite, creates a catalyst (PdOx/Zeol) effective in converting stearic acid into paraffinic biofuel. [] This process involves removing oxygen from the fatty acid molecule, leading to the formation of hydrocarbons suitable for fuel.

Q2: What is the impact of zeolite support on the structure of this compound in the catalyst material?

A2: Characterization techniques like SEM and XRD reveal that while the zeolite support used for the this compound catalyst exhibits a highly crystalline structure, the incorporation of PdOx leads to a decrease in crystallinity within the resulting PdOx/Zeol material. [] This suggests that the interaction between the PdOx and the zeolite support during catalyst synthesis can influence the overall structural arrangement of the catalyst material.

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